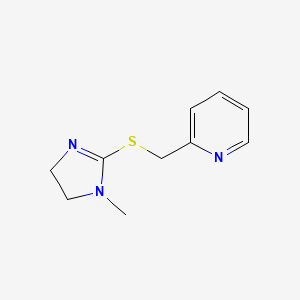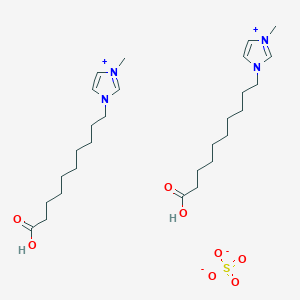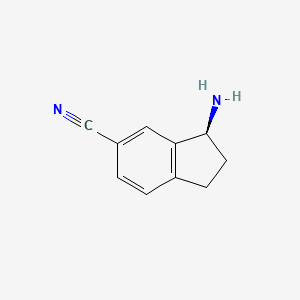
(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile is a chiral organic compound with a unique structure that includes an indene backbone, an amino group, and a nitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available indene.
Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.
Nitrile Introduction: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure hydrogenation reactors, efficient catalysts for cyanation, and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of indanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted indene derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene backbone provides structural stability. The nitrile group may participate in interactions with metal ions or other functional groups, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activities.
3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a nitrile group.
2,3-Dihydro-1H-indene-5-carbonitrile: Lacks the amino group but shares the indene and nitrile structure.
Uniqueness
(S)-3-Amino-2,3-dihydro-1H-indene-5-carbonitrile is unique due to its chiral nature and the presence of both amino and nitrile functional groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
(3S)-3-amino-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,10H,3-4,12H2/t10-/m0/s1 |
Clave InChI |
XKONKLWRRARSPK-JTQLQIEISA-N |
SMILES isomérico |
C1CC2=C([C@H]1N)C=C(C=C2)C#N |
SMILES canónico |
C1CC2=C(C1N)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate](/img/structure/B12815827.png)


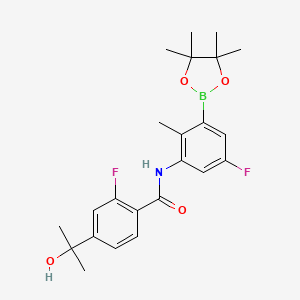

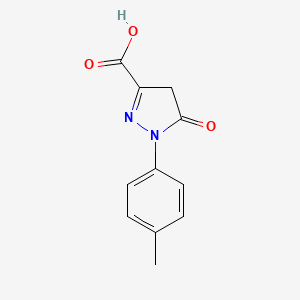
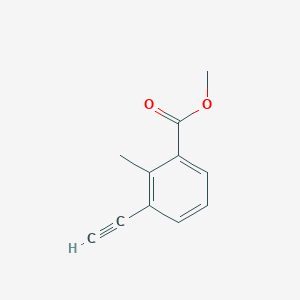
![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
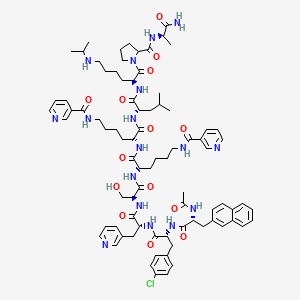
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)

